2-Chloro-6-nitrobenzene-1-sulfonamide
Overview
Description
2-Chloro-6-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5ClN2O4S. It is a derivative of benzene, characterized by the presence of chloro, nitro, and sulfonamide functional groups. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and properties.
Scientific Research Applications
2-Chloro-6-nitrobenzene-1-sulfonamide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . Carbonic anhydrases play a crucial role in regulating pH and fluid balance in various biological systems .
Mode of Action
This compound interacts with carbonic anhydrase by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-nitrobenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of specific genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and the potential for toxicity at high doses is crucial for its safe application in research and therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps in elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitrobenzene-1-sulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
C6H4ClSO2NH2+HNO3→C6H3Cl(NO2)SO2NH2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as:
- Mixing of reactants in a controlled environment.
- Maintaining the reaction temperature to avoid side reactions.
- Purification of the product through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.
Major Products:
Reduction: 2-Chloro-6-aminobenzene-1-sulfonamide.
Substitution: Depending on the nucleophile, products like 2-methoxy-6-nitrobenzene-1-sulfonamide or 2-thio-6-nitrobenzene-1-sulfonamide can be formed.
Comparison with Similar Compounds
- 2-Chloro-4-nitrobenzene-1-sulfonamide
- 2-Chloro-6-aminobenzene-1-sulfonamide
- 2-Nitrochlorobenzene
Comparison:
2-Chloro-4-nitrobenzene-1-sulfonamide: Similar structure but different position of the nitro group, leading to different reactivity and applications.
2-Chloro-6-aminobenzene-1-sulfonamide: Formed by the reduction of the nitro group, used in different biological applications.
2-Nitrochlorobenzene: Lacks the sulfonamide group, used primarily in the synthesis of dyes and pigments.
2-Chloro-6-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-6-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUFLNWNUQBRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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